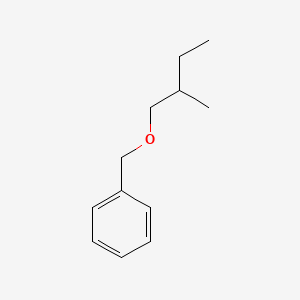
2-Methylbutyl benzyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a benzyl group (a phenyl ring attached to a -CH2- group) and a 2-methylbutyl group (a butyl chain with a methyl substitution at the second carbon).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of benzyl bromide and 2-methylbutanol in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag2O) .
Industrial Production Methods
Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes . For this compound, the Williamson ether synthesis remains the preferred method due to its efficiency and the ability to control the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethers, including 2-Methylbutyl benzyl ether, are generally unreactive towards most reagents, making them excellent solvents. they can undergo cleavage reactions, particularly in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) .
Common Reagents and Conditions
The cleavage of this compound would typically involve protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of benzyl halide and 2-methylbutanol .
Major Products
The major products of the cleavage reaction of this compound are benzyl halide and 2-methylbutanol .
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl benzyl ether has various applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the study of biochemical pathways involving ether cleavage.
Medicine: Its derivatives may be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Wirkmechanismus
The primary mechanism of action for 2-Methylbutyl benzyl ether involves its cleavage in the presence of strong acids. The ether oxygen is protonated, making it a good leaving group. This is followed by nucleophilic attack by the halide ion, resulting in the formation of benzyl halide and 2-methylbutanol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl ethyl ether
- Benzyl propyl ether
- Benzyl isopropyl ether
Uniqueness
2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides distinct steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
69205-11-4 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
YOANEDOLERYMCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


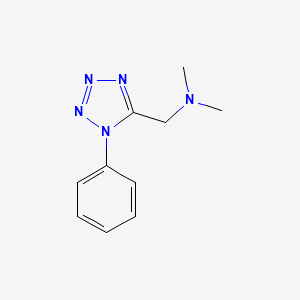
![Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine](/img/structure/B14144798.png)


![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
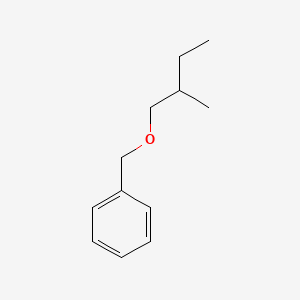
![N-(2,4-dichlorophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B14144821.png)
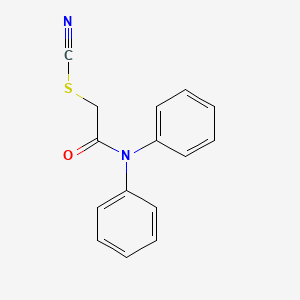

![[Bis(ethylsulfanyl)methyl]benzene](/img/structure/B14144834.png)

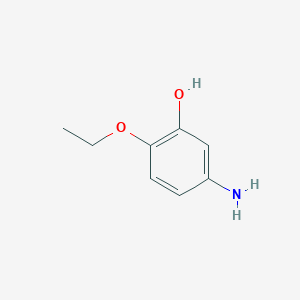
![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
